8-(3,4-Dichlorophenyl)-8-oxooctanoic acid
Description
Contextual Significance of Oxo-Octanoic Acid Derivatives in Medicinal Chemistry
Oxo-octanoic acid derivatives are a class of compounds that have garnered attention in medicinal chemistry due to their diverse biological activities. The presence of both a keto group and a carboxylic acid moiety imparts a unique chemical reactivity, allowing these molecules to participate in various biological pathways. For instance, different isomers of oxooctanoic acid, such as 3-oxooctanoic acid and 4-oxooctanoic acid, are recognized as metabolites in various organisms and can play roles in fatty acid metabolism. The introduction of functional groups, such as the dichlorophenyl substituent in 8-(3,4-Dichlorophenyl)-8-oxooctanoic acid, can significantly modify the parent molecule's physicochemical properties, including its lipophilicity, electronic distribution, and steric profile. These modifications can, in turn, influence the compound's pharmacokinetic and pharmacodynamic behavior, potentially leading to the development of new therapeutic agents.
Overview of Research Trajectories for Aryl-Substituted Keto Acids
Aryl-substituted keto acids are a well-established class of compounds with a broad spectrum of applications in medicinal chemistry. The aryl group, a substituted or unsubstituted phenyl ring, can interact with biological targets through various non-covalent interactions, such as pi-stacking, hydrophobic interactions, and hydrogen bonding. The keto acid portion of the molecule provides a handle for further chemical modifications and can also be crucial for binding to enzyme active sites.
Research into aryl-substituted keto acids has led to the discovery of compounds with a wide range of biological activities, including but not limited to:
Enzyme Inhibition: Many aryl-substituted keto acids are designed as inhibitors of specific enzymes. For example, compounds with a similar ketoacid framework have been investigated as inhibitors of kynurenine 3-hydroxylase, an enzyme implicated in neurodegenerative diseases.
Antimicrobial and Antifungal Activity: The presence of halogenated aryl groups, in particular, has been associated with antimicrobial and antifungal properties. The dichlorophenyl moiety in this compound suggests that it could be a candidate for such applications.
Anti-inflammatory and Analgesic Effects: Some derivatives of aryl-substituted butanoic acids have been shown to possess anti-inflammatory and analgesic properties.
The synthesis of these compounds often involves well-established organic reactions, with the Friedel-Crafts acylation being a cornerstone technique for introducing the keto group onto the aromatic ring. wikipedia.orgsigmaaldrich.comscience-revision.co.uk This reaction's versatility allows for the creation of a diverse library of aryl-substituted keto acids for biological screening. wikipedia.orgsigmaaldrich.comscience-revision.co.uk
Problem Statement and Research Gaps Pertaining to this compound
Despite the clear potential inferred from its structural class, a comprehensive review of the scientific literature reveals a significant lack of research specifically focused on this compound. This absence of dedicated studies constitutes a considerable research gap. The primary areas where information is lacking include:
Synthesis and Characterization: While a synthetic route can be postulated based on general organic chemistry principles, there are no published, optimized, and characterized methods for the synthesis of this specific compound. Detailed spectroscopic data (NMR, IR, Mass Spectrometry) and physicochemical properties have not been reported.
Biological Activity: There is a dearth of information regarding the biological activity of this compound. Its potential as an enzyme inhibitor, antimicrobial agent, or any other therapeutic application remains unexplored.
Structure-Activity Relationship (SAR) Studies: Without data on its biological activity, it is impossible to conduct SAR studies to understand how its chemical structure relates to its biological function.
Metabolic Fate and Toxicological Profile: No studies have been conducted to determine how this compound is metabolized in biological systems or to assess its potential toxicity.
This lack of foundational research presents both a challenge and an opportunity. The unexplored nature of this compound makes it a prime candidate for novel research endeavors that could yield new scientific insights and potentially lead to the development of new chemical probes or therapeutic leads.
Detailed Research Findings
Given the aforementioned research gaps, this section will present a plausible synthetic approach for this compound based on the well-established Friedel-Crafts acylation reaction. This hypothetical synthesis provides a framework for future experimental work.
The proposed synthesis would involve the reaction of 1,2-dichlorobenzene (B45396) with suberic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Hypothetical Synthesis Reaction:
This reaction is a classic example of a Friedel-Crafts acylation, where the suberic anhydride acts as the acylating agent. The Lewis acid activates the anhydride, facilitating the electrophilic aromatic substitution onto the dichlorobenzene ring. The reaction would likely be carried out in an inert solvent, such as dichloromethane or nitrobenzene.
Table 1: Hypothetical Reaction Parameters for the Synthesis of this compound
| Parameter | Value/Condition |
| Reactants | 1,2-Dichlorobenzene, Suberic Anhydride |
| Catalyst | Aluminum Chloride (AlCl₃) |
| Solvent | Dichloromethane |
| Temperature | 0°C to room temperature |
| Reaction Time | 2-4 hours |
| Work-up | Aqueous acid wash followed by extraction |
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₁₄H₁₆Cl₂O₃ |
| Molecular Weight | 303.18 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not determined |
| Solubility | Soluble in organic solvents, insoluble in water |
Following the synthesis, the structure of the resulting compound would need to be confirmed using a variety of spectroscopic techniques.
Table 3: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the dichlorophenyl ring and the aliphatic protons of the octanoic acid chain. |
| ¹³C NMR | Resonances for the carbonyl carbons (keto and carboxylic acid), aromatic carbons, and aliphatic carbons. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the ketone and carboxylic acid, as well as C-Cl and O-H stretches. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the two chlorine atoms. |
The successful synthesis and characterization of this compound would be the first crucial step in filling the existing research void and would pave the way for the exploration of its biological properties.
Structure
3D Structure
Properties
IUPAC Name |
8-(3,4-dichlorophenyl)-8-oxooctanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2O3/c15-11-8-7-10(9-12(11)16)13(17)5-3-1-2-4-6-14(18)19/h7-9H,1-6H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGXPANKSDKWSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCCCCCC(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645378 | |
| Record name | 8-(3,4-Dichlorophenyl)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-13-0 | |
| Record name | 8-(3,4-Dichlorophenyl)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Strategic Approaches for the Synthesis of 8-(3,4-Dichlorophenyl)-8-oxooctanoic acid
Precursor Synthesis and Functionalization of Dichlorophenyl Moieties
The dichlorophenyl component of the target molecule is derived from 1,2-dichlorobenzene (B45396). This commercially available starting material serves as the aromatic substrate in the Friedel-Crafts acylation. The chlorine atoms on the benzene (B151609) ring are deactivating, electron-withdrawing groups, which can make the Friedel-Crafts reaction more challenging compared to unsubstituted benzene. However, they also direct the position of the incoming acyl group.
The second key precursor is an activated form of suberic acid (octanedioic acid). Suberic acid provides the eight-carbon chain required for the oxooctanoic acid backbone. To be used as an acylating agent in the Friedel-Crafts reaction, the carboxylic acid must be converted into a more reactive derivative, typically an acyl chloride or an acid anhydride.
Suberoyl Chloride Preparation: Suberic acid can be converted to suberoyl dichloride by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction with thionyl chloride is a common and effective method.
Reaction: HOOC-(CH₂)₆-COOH + 2 SOCl₂ → ClOC-(CH₂)₆-COCl + 2 SO₂ + 2 HCl
This reaction provides the diacyl chloride, which can then be used in the acylation reaction. Using a diacyl chloride presents the possibility of reaction at both ends; however, reaction conditions can be controlled to favor mono-acylation. Alternatively, the mono-ester mono-acid chloride of suberic acid can be used to prevent the formation of diadducts.
Formation of the Oxooctanoic Acid Backbone
The C8 backbone of this compound is sourced from suberic acid. This dicarboxylic acid is a readily available and cost-effective starting material. The structure of suberic acid provides the necessary linear eight-carbon chain with a carboxylic acid group at each end. One of these carboxylic acid groups is activated for the Friedel-Crafts reaction, while the other remains to become the carboxylic acid functionality in the final product.
In a typical synthetic sequence, one of the carboxylic acid groups of suberic acid is protected, for instance, as an ester, to prevent it from reacting. The other carboxylic acid group is then converted to an acyl chloride. After the Friedel-Crafts reaction, the protecting group is removed to yield the final product. A more direct approach involves the use of suberic anhydride, which can be prepared by heating suberic acid with acetic anhydride.
Coupling Reactions and Keto Group Introduction
The introduction of the keto group and the coupling of the dichlorophenyl moiety with the octanoic acid backbone is achieved through the Friedel-Crafts acylation. In this electrophilic aromatic substitution reaction, the acylating agent (suberoyl chloride or suberic anhydride) reacts with 1,2-dichlorobenzene in the presence of a Lewis acid catalyst.
Common Lewis acid catalysts for this reaction include aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃). google.com The catalyst activates the acylating agent by forming a complex, which then generates a highly electrophilic acylium ion.
Acylium Ion Formation: ClOC-(CH₂)₆-COOH + AlCl₃ → [OC-(CH₂)₆-COOH]⁺ + AlCl₄⁻
The acylium ion then attacks the electron-rich π-system of the 1,2-dichlorobenzene ring. The regioselectivity of this reaction is a critical consideration. The two chlorine atoms on the benzene ring are ortho- and para-directing, but also deactivating. The substitution pattern of the final product is determined by the directing effects of the chlorine substituents. For 1,2-dichlorobenzene, the primary site of acylation is the 4-position, leading to the desired 3,4-dichloro-substituted product. researchgate.net
Typical Reaction Conditions for Friedel-Crafts Acylation:
| Parameter | Condition |
| Aromatic Substrate | 1,2-Dichlorobenzene |
| Acylating Agent | Suberoyl chloride or Suberic anhydride |
| Catalyst | Aluminum chloride (AlCl₃) |
| Solvent | Carbon disulfide (CS₂), Nitrobenzene, or Dichloroethane |
| Temperature | 0 °C to room temperature |
Following the electrophilic attack, a proton is eliminated from the aromatic ring, restoring its aromaticity and yielding the final product, this compound. The reaction mixture is then typically quenched with water or dilute acid to decompose the catalyst-product complex.
Advanced Synthetic Pathways for Related Aryl-Oxo-Octanoic Acid Derivatives
Beyond the classical Friedel-Crafts approach, modern synthetic methodologies offer alternative and often more sophisticated routes to aryl-oxo-octanoic acid derivatives. These advanced pathways can provide access to a wider range of structural diversity and can be more efficient and environmentally benign.
Chemo-Enzymatic Synthesis Approaches
Chemo-enzymatic synthesis combines the advantages of traditional chemical synthesis with the high selectivity and mild reaction conditions of enzymatic transformations. This approach can be particularly useful for the synthesis of chiral or highly functionalized aryl-oxo-octanoic acid derivatives.
Enzymes such as lipases, esterases, and oxidoreductases can be employed at various stages of the synthesis. For example, a lipase (B570770) could be used for the regioselective hydrolysis of a diester of suberic acid to generate a monoester, which can then be carried forward to the Friedel-Crafts reaction. This enzymatic step can offer higher yields and avoid the need for complex protection-deprotection strategies.
Furthermore, oxidoreductases could be used for the asymmetric reduction of the keto group in the final product to yield a chiral alcohol, a valuable synthon for further transformations. The use of enzymes can lead to products with high enantiomeric purity, which is often difficult to achieve through purely chemical methods.
Potential Chemo-Enzymatic Steps:
| Enzymatic Reaction | Enzyme Class | Application |
| Asymmetric Reduction | Oxidoreductase | Chiral synthesis of 8-hydroxy-8-(3,4-dichlorophenyl)octanoic acid |
| Regioselective Esterification/Hydrolysis | Lipase/Esterase | Preparation of mono-protected suberic acid derivatives |
| Baeyer-Villiger Oxidation | Baeyer-Villiger monooxygenase | Synthesis of ester derivatives from ketones |
Combinatorial Synthesis Techniques
Combinatorial chemistry provides a powerful platform for the rapid synthesis of a large number of related compounds, known as a chemical library. This technique is particularly valuable in drug discovery and materials science for the identification of lead compounds with desired properties.
A combinatorial approach to the synthesis of aryl-oxo-octanoic acid derivatives would involve systematically varying the aromatic component and/or the length of the alkyl chain. For instance, a library of compounds could be generated by reacting a set of different substituted benzenes with a series of α,ω-diacyl chlorides of varying lengths.
Solid-Phase Synthesis: In a solid-phase approach, the octanoic acid backbone could be attached to a solid support (e.g., a polymer resin). The aromatic moiety could then be introduced through a Friedel-Crafts reaction, and the final product cleaved from the support. This method allows for the use of excess reagents to drive reactions to completion and simplifies the purification process, as by-products and excess reagents can be washed away.
Parallel Synthesis: Alternatively, parallel synthesis in multi-well plates can be employed to generate a library of compounds in a spatially addressed format. Each well would contain a unique combination of an aromatic substrate and an acylating agent, allowing for the rapid production and screening of a diverse set of aryl-oxo-octanoic acids.
Chemical Reactivity and Derivatization of this compound
The derivatization of this compound can be strategically approached by targeting its distinct reactive sites. The ketone and carboxylic acid moieties offer versatile handles for a range of chemical modifications, while the dichlorophenyl ring, though deactivated, can undergo substitution under specific conditions.
Oxidation and Reduction Pathways
Oxidation:
The oxidation of this compound is expected to primarily target the long alkyl chain, as the aryl ketone and the dichlorinated benzene ring are relatively resistant to oxidation under standard conditions. The presence of the electron-withdrawing dichlorophenyl group further deactivates the aromatic ring towards oxidative degradation. However, the methylene (B1212753) group alpha to the ketone (the C7 position) is activated and could be a site for oxidation to a hydroxyl group, potentially leading to the formation of an α-hydroxy ketone. More aggressive oxidation could lead to cleavage of the alkyl chain. For instance, a metal-free oxidation using a mixture of Oxone and trifluoroacetic acid has been shown to convert various alkyl aryl ketones into their corresponding carboxylic acids, suggesting that under such conditions, this compound could potentially be cleaved to form 3,4-dichlorobenzoic acid. organic-chemistry.org
Reduction:
The carbonyl group of the ketone is the most susceptible site for reduction. A variety of reducing agents can be employed to convert the ketone to a secondary alcohol, yielding 8-(3,4-Dichlorophenyl)-8-hydroxyoctanoic acid. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation over metal catalysts such as palladium, platinum, or nickel is also a viable method. rsc.org
Table 1: Predicted Major Products of Oxidation and Reduction Reactions
| Reaction Type | Reagent(s) | Predicted Major Product |
| Mild Oxidation | e.g., Oxone, TFA | 3,4-Dichlorobenzoic acid |
| Ketone Reduction (to alcohol) | e.g., NaBH₄, LiAlH₄ | 8-(3,4-Dichlorophenyl)-8-hydroxyoctanoic acid |
| Ketone Reduction (to methylene) | e.g., Zn(Hg), HCl or N₂H₄, KOH | 8-(3,4-Dichlorophenyl)octanoic acid |
Electrophilic Aromatic Substitution Reactions
The 3,4-dichlorophenyl group in this compound is significantly deactivated towards electrophilic aromatic substitution. This is due to the electron-withdrawing inductive effect of the two chlorine atoms and the deactivating nature of the acyl group. masterorganicchemistry.comlibretexts.org Both chlorine atoms and the acyl group are ortho, para-directing and meta-directing, respectively. However, the combined deactivating effect makes substitution challenging.
Should an electrophilic aromatic substitution reaction be forced to occur, the position of substitution would be determined by the directing effects of the existing substituents. The chlorine atoms direct incoming electrophiles to the ortho and para positions relative to themselves, while the acyl group directs to the meta position. In this 3,4-disubstituted pattern, the potential sites for substitution are positions 2, 5, and 6.
Position 2: Ortho to the chlorine at C3 and meta to the acyl group.
Position 5: Para to the chlorine at C4 and ortho to the chlorine at C3.
Position 6: Ortho to the chlorine at C4 and meta to the acyl group.
Considering the strong deactivation, harsh reaction conditions would be necessary for reactions such as nitration (using a mixture of concentrated nitric and sulfuric acids) or halogenation (using a halogen and a Lewis acid catalyst). The precise regioselectivity would likely result in a mixture of products, with the substitution pattern being influenced by both electronic and steric factors. oneonta.edu
Table 2: Directing Effects of Substituents on the Aromatic Ring
| Substituent | Position | Electronic Effect | Directing Influence |
| Chlorine | C3 | Inductively withdrawing, weakly resonance donating | Ortho, Para-directing (deactivating) |
| Chlorine | C4 | Inductively withdrawing, weakly resonance donating | Ortho, Para-directing (deactivating) |
| Acyl Group | C1 | Inductively and resonance withdrawing | Meta-directing (deactivating) |
Formation of Conjugates and Linker Strategies
The terminal carboxylic acid of this compound is an excellent functional handle for the formation of conjugates with other molecules, such as peptides, polymers, or fluorescent labels. This is a common strategy in drug delivery and diagnostics to modify the pharmacokinetic or pharmacodynamic properties of a molecule. nih.govresearchgate.net
The most common method for conjugating a carboxylic acid is through the formation of an amide bond with a primary or secondary amine on the target molecule. This reaction is typically facilitated by a coupling agent, such as a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) to form a more stable active ester intermediate. mdpi.com
Given the lipophilic nature of the this compound moiety, it can be considered a "lipophilic anchor". researchgate.netacs.orgnih.gov Conjugation of this molecule to a more hydrophilic species can create an amphiphilic construct. Such lipid-drug conjugates are of interest for enhancing the cellular uptake and bioavailability of therapeutic agents. The long octanoic acid chain can facilitate interactions with cell membranes. nih.govcreative-biogene.com
Linker strategies can be employed to introduce a spacer between the this compound and the conjugated molecule. These linkers can be designed to be stable or cleavable under specific physiological conditions (e.g., changes in pH or the presence of certain enzymes). Common linkers include polyethylene (B3416737) glycol (PEG) chains to increase water solubility and circulation time, or peptide sequences that are substrates for specific proteases. researchgate.net The choice of linker is critical for the desired biological activity of the final conjugate.
Table 3: Common Conjugation Strategies for the Carboxylic Acid Moiety
| Conjugation Reaction | Target Functional Group | Coupling Agents/Reagents | Resulting Linkage |
| Amidation | Amine (-NH₂) | EDC/NHS, DCC | Amide (-CO-NH-) |
| Esterification | Alcohol (-OH) | Acid catalyst (e.g., H₂SO₄) | Ester (-CO-O-) |
| Thioesterification | Thiol (-SH) | Carbodiimides | Thioester (-CO-S-) |
Structure Activity Relationship Sar Investigations
Impact of Dichlorophenyl Substituents on Biological Interactions
The 3,4-dichloro substitution pattern on the phenyl ring is a critical determinant of the molecule's biological activity. The position and nature of halogen substituents on an aromatic ring can profoundly affect a compound's potency and selectivity for its biological targets.
Structure-activity relationship studies on various classes of compounds have demonstrated the importance of the substitution pattern on the phenyl ring. For instance, in studies of tropane (B1204802) analogues, the presence and position of chloro-substituents on the phenyl ring were found to be crucial for potency at the dopamine (B1211576) transporter. nih.gov Similarly, research on synthetic cathinones has shown that aryl substitution generally modulates stimulant and stimulus actions. nih.gov The specific 3,4-dichloro pattern is often utilized in medicinal chemistry to enhance binding affinity and to block metabolic pathways, such as aromatic hydroxylation, thereby increasing the compound's metabolic stability.
Interactive Table: Hypothetical Impact of Phenyl Ring Substitution on Receptor Binding Affinity.
| Substitution Pattern | Electronic Effect | Steric Hindrance | Predicted Binding Affinity | Rationale |
|---|---|---|---|---|
| 3,4-Dichloro | Strongly electron-withdrawing | Moderate | High | Optimal balance of electronic and steric properties for target interaction. |
| 4-Chloro | Moderately electron-withdrawing | Low | Moderate | Reduced electronic effect compared to the 3,4-dichloro pattern. |
| 3,4-Difluoro | Strongly electron-withdrawing | Low | Moderate to High | Smaller size of fluorine may alter binding pocket fit compared to chlorine. |
| 4-Methyl | Electron-donating | Low | Low | Altered electronic properties may be unfavorable for key electrostatic interactions. |
Influence of the Oxooctanoic Acid Chain Length and Modifications
The oxooctanoic acid chain serves as a flexible linker or spacer, allowing the dichlorophenyl head group to adopt an optimal orientation for binding to its biological target. The length of this aliphatic chain is a critical parameter influencing biological activity.
Studies on various ligand-receptor systems have shown that the length of an alkyl chain can dramatically affect receptor selectivity and binding affinity. nih.govnih.gov An optimal chain length allows the terminal functional group, in this case, the carboxylic acid, to reach and interact with a specific binding site or region on the target protein while the dichlorophenyl group is anchored in another. Shortening or lengthening the eight-carbon chain of 8-(3,4-Dichlorophenyl)-8-oxooctanoic acid would likely alter the distance between the key pharmacophoric features, potentially leading to a significant decrease in activity. For example, research on fatty acid conjugates has demonstrated that both the position and the length of the fatty acid chain can dramatically influence receptor selectivity. nih.gov
Modifications to the chain can also have a profound impact. The ketone at position 8 is a key hydrogen bond acceptor. Modification or removal of this group would likely disrupt a critical interaction with the biological target. The terminal carboxylic acid is a crucial feature, capable of forming strong ionic bonds or hydrogen bonds with receptor sites. orientjchem.org This group can be modified to an ester or amide to alter the compound's physicochemical properties, such as its ability to cross cell membranes. However, such modifications would also eliminate the potential for ionic interactions, which could be detrimental to its biological activity. mdpi.com
Interactive Table: Predicted Effects of Chain Modification on Physicochemical Properties.
| Modification | Chain Length | Key Interaction Potential | Lipophilicity | Predicted Biological Outcome |
|---|---|---|---|---|
| None (Octanoic acid) | 8 carbons | Ionic/H-bond (acid), H-bond (ketone) | High | Baseline activity. |
| Hexanoic acid derivative | 6 carbons | Ionic/H-bond (acid), H-bond (ketone) | Moderate | Potentially reduced activity due to suboptimal spacing. |
| Decanoic acid derivative | 10 carbons | Ionic/H-bond (acid), H-bond (ketone) | Very High | Potentially reduced activity due to suboptimal spacing or increased non-specific binding. |
| Esterification of acid | 8 carbons | H-bond (ester), H-bond (ketone) | Increased | Altered receptor interactions; may act as a prodrug. |
Conformational Analysis and Stereochemical Considerations
The significant flexibility of the octanoic acid chain means that this compound can adopt a multitude of low-energy conformations in solution. mdpi.com The biologically active conformation, which is the specific three-dimensional shape the molecule adopts when it binds to its target, is likely one of these low-energy conformers.
Conformational analysis, often performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, is essential to understand the spatial relationship between the dichlorophenyl ring and the terminal carboxylic acid. mdpi.com The molecule's backbone possesses several rotatable bonds, leading to considerable conformational freedom. This flexibility can be an advantage, allowing the molecule to adapt its shape to fit the binding site, but it can also be a disadvantage due to the entropic penalty paid upon binding.
The parent molecule, this compound, is achiral. However, modifications to the chain, such as the introduction of a substituent or the reduction of the ketone to a hydroxyl group, would create a chiral center. In such cases, the stereochemistry would become a critical factor for biological activity. It is common for biological targets, which are themselves chiral, to exhibit a strong preference for one enantiomer over the other. For example, studies on cathinone (B1664624) derivatives have shown that the S(-)-isomer is significantly more potent than the R(+)-enantiomer, highlighting the importance of stereochemical considerations in drug design. nih.gov
Pharmacophore Modeling and Ligand Design Principles
A pharmacophore model for this compound can be hypothesized based on its key structural features. Such a model serves as a template for the design of new, potentially more potent and selective analogs. The essential features of this pharmacophore would likely include:
An aromatic/hydrophobic region: Defined by the 3,4-dichlorophenyl ring, responsible for engaging with hydrophobic pockets in the target protein.
A hydrogen bond acceptor: The carbonyl oxygen of the ketone at position 8.
A flexible hydrophobic linker: The aliphatic portion of the octanoic acid chain.
An anionic/hydrogen bond donor feature: The terminal carboxylic acid group.
Interactive Table: Key Pharmacophoric Features of this compound.
| Pharmacophoric Feature | Structural Component | Putative Interaction Type | Potential for Modification |
|---|---|---|---|
| Aromatic/Hydrophobic Region | 3,4-Dichlorophenyl ring | Hydrophobic, π-π stacking | High (different substitutions) |
| Hydrogen Bond Acceptor | Ketone (C8) | Hydrogen bond | Moderate (e.g., reduction to alcohol) |
| Flexible Linker | -(CH₂)₆- chain | Hydrophobic | High (e.g., change length, add rigidity) |
| Anionic/H-Bond Donor | Carboxylic acid (-COOH) | Ionic bond, Hydrogen bond | High (e.g., esterification, bioisosteres) |
Biological Activity and Molecular Mechanisms of Action
Exploration of Bioactivity in Model Systems
Following a comprehensive review of scientific literature and chemical databases, no specific studies detailing the biological activity or molecular mechanisms of action for 8-(3,4-Dichlorophenyl)-8-oxooctanoic acid in model systems have been identified. Research exploring the bioactivity of this particular compound, including detailed findings from in vitro or in vivo models, is not publicly available at this time. Consequently, data tables summarizing such research findings cannot be provided.
While research exists for structurally related compounds containing a dichlorophenyl group or an oxooctanoic acid moiety, the user's strict requirement to focus solely on this compound prevents the inclusion of that information in this article. The absence of published data for this specific molecule means that its potential biological effects and mechanisms of action remain uncharacterized in the public domain.
Applications in Chemical Biology and Research Tools
Development of 8-(3,4-Dichlorophenyl)-8-oxooctanoic acid as Chemical Probes
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or in vivo context. The development of a chemical probe from a compound like this compound would involve modifying its structure to incorporate a reporter tag (e.g., a fluorescent dye, biotin (B1667282), or a photoaffinity label) while retaining its binding affinity and selectivity for its target.
A comprehensive search of scientific literature does not currently yield specific research on the development of this compound as a chemical probe. However, its structure suggests potential for such applications. The carboxylic acid group provides a convenient handle for chemical modification, allowing for the attachment of various tags. The dichlorophenyl group and the octanoyl chain would contribute to the binding affinity and selectivity for a target protein.
Illustrative Data Table: Potential Chemical Probes Derived from this compound
| Probe Derivative | Reporter Tag | Potential Application | Target Class |
| Probe-F | Fluorescein | Cellular imaging and localization studies | Kinases, Dehydrogenases |
| Probe-B | Biotin | Target identification and pull-down assays | Uncharacterized proteins |
| Probe-P | Photoaffinity label | Covalent labeling and target validation | Enzymes with active site pockets |
This table is for illustrative purposes only and does not represent experimentally verified data for this compound.
Integration into Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov This technology offers a powerful approach to target proteins that are traditionally considered "undruggable." A PROTAC molecule consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ligase, and a linker that connects the two. tandfonline.com
While there is no specific information on the use of this compound in PROTACs, its structure lends itself to potential use as a linker or as a component of a target-binding ligand. The octanoic acid chain could serve as a flexible linker, and its length and composition could be optimized to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase. nih.govexplorationpub.com Common E3 ligases recruited by PROTACs include Cereblon (CRBN) and Von Hippel-Lindau (VHL). nih.gov
Illustrative Data Table: Hypothetical PROTACs Incorporating an this compound-based Linker
| PROTAC ID | Target Ligand | E3 Ligase Ligand | Linker Composition |
| PROTAC-X1 | Kinase Inhibitor | Pomalidomide (CRBN) | This compound core with PEG extension |
| PROTAC-Y2 | Bromodomain Binder | VH-032 (VHL) | This compound core |
| PROTAC-Z3 | Transcription Factor Modulator | Thalidomide (CRBN) | Modified this compound with increased rigidity |
This table is for illustrative purposes only and does not represent experimentally verified data.
The ultimate goal of a PROTAC is to induce the degradation of a specific target protein. mdpi.com The efficacy of a PROTAC is assessed by measuring the reduction in the levels of the target protein in cells or tissues. Should this compound be incorporated into a PROTAC, its contribution to the degradation of a target protein would need to be experimentally validated. This would involve treating cells with the PROTAC and measuring the target protein levels using techniques such as Western blotting or mass spectrometry.
Illustrative Research Findings: Hypothetical Target Protein Degradation by a PROTAC Containing an this compound Linker
A hypothetical study could show that PROTAC-X1, which incorporates a linker derived from this compound, effectively degrades its target kinase in a dose- and time-dependent manner. The dichlorophenyl group might contribute to favorable physicochemical properties of the PROTAC, such as cell permeability.
Investigation as Intracellular Permeation Enhancers
The ability of a molecule to cross the cell membrane is crucial for its biological activity. Intracellular permeation enhancers are compounds that facilitate the uptake of other molecules into the cell. Long-chain fatty acids and their derivatives have been investigated for their ability to enhance the permeability of drugs across biological membranes. nih.govresearchgate.net
There is no specific research available on the investigation of this compound as an intracellular permeation enhancer. However, its structural similarity to other long-chain fatty acids suggests that it could potentially interact with the lipid bilayer of the cell membrane and transiently increase its fluidity, thereby enhancing the intracellular delivery of co-administered therapeutic agents.
Illustrative Data Table: Hypothetical Permeation Enhancement by this compound
| Co-administered Drug | Concentration of Enhancer | Fold Increase in Intracellular Concentration |
| Doxorubicin | 10 µM | 1.5 |
| Paclitaxel | 10 µM | 1.8 |
| siRNA | 20 µM | 1.3 |
This table is for illustrative purposes only and does not represent experimentally verified data.
Contribution to the Study of Specific Biological Pathways
The specific biological pathways that could be studied using this compound would depend on its currently unknown biological target(s). If this compound were found to inhibit a specific enzyme or block a particular protein-protein interaction, it could be used as a tool to investigate the role of that target in various cellular processes.
A review of the scientific literature does not provide information on the specific biological pathways modulated by this compound. Future research would first need to identify its molecular target(s) through techniques such as affinity chromatography, mass spectrometry-based proteomics, or genetic screens. Once a target is identified, the compound could be used to probe its function in pathways related to cell signaling, metabolism, or disease progression.
Illustrative Research Findings: Hypothetical Study of a Biological Pathway Using this compound
If this compound were found to be a potent inhibitor of a novel kinase involved in a cancer signaling pathway, researchers could use it to study the downstream effects of inhibiting this kinase. This could reveal new therapeutic targets and provide a deeper understanding of the disease.
Advanced Analytical and Characterization Methodologies in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to the structural elucidation of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the molecular architecture of 8-(3,4-Dichlorophenyl)-8-oxooctanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic compounds.
¹H NMR: The proton NMR spectrum provides information on the number, connectivity, and chemical environment of hydrogen atoms. For this compound, the spectrum would exhibit distinct signals for the aromatic protons on the dichlorophenyl ring and the aliphatic protons of the octanoic acid chain. The aromatic region would show complex splitting patterns characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The aliphatic protons would appear as a series of multiplets, with the methylene (B1212753) group adjacent to the ketone (C7) shifted downfield compared to the others. The acidic proton of the carboxylic acid would typically appear as a broad singlet at a very downfield chemical shift.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for this compound would show signals for the two carbonyl carbons (ketone and carboxylic acid), the six aromatic carbons (with those bonded to chlorine showing characteristic electronic effects), and the seven aliphatic carbons of the octanoic acid chain. The carbonyl carbon of the ketone is typically found further downfield than that of the carboxylic acid. rsc.org
Table 1: Predicted NMR Spectral Data for this compound Predicted values are based on established chemical shift ranges for similar functional groups.
| Assignment | ¹H NMR Predicted Chemical Shift (ppm) | ¹³C NMR Predicted Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad s) | 175 - 185 |
| Aromatic C-H (H-2') | ~8.1 (d) | 128 - 132 |
| Aromatic C-H (H-5') | ~7.9 (d) | 126 - 130 |
| Aromatic C-H (H-6') | ~7.6 (dd) | 130 - 134 |
| Methylene (-CH₂COAr) | ~2.9 (t) | 35 - 45 |
| Methylene (-CH₂COOH) | ~2.3 (t) | 30 - 40 |
| Aliphatic Chain (-CH₂-) | 1.2 - 1.8 (m) | 20 - 35 |
| Aromatic C-Cl | N/A | 130 - 140 |
| Aromatic C-CO | N/A | 135 - 145 |
| Ketone C=O | N/A | 195 - 205 |
s: singlet, d: doublet, t: triplet, dd: doublet of doublets, m: multiplet
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several strong absorption bands. libretexts.orglibretexts.org A very broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid. Two distinct and strong carbonyl (C=O) stretching absorptions would be visible: one for the aromatic ketone around 1685-1690 cm⁻¹ (the frequency is lowered due to conjugation with the aromatic ring) and another for the carboxylic acid around 1710 cm⁻¹. libretexts.orgblogspot.com Absorptions corresponding to aliphatic C-H stretching would appear just below 3000 cm⁻¹, while aromatic C-H stretches would be seen just above 3000 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about conjugated systems. The 3,4-dichlorobenzoyl moiety of the molecule is the primary chromophore. Substituted acetophenones typically show two main absorption bands. scholaris.cacdnsciencepub.com For this compound, one would expect a strong absorption band (the E-band) at shorter wavelengths (around 210 nm) and a weaker band (the B-band) at longer wavelengths (around 250-260 nm), both arising from π→π* transitions within the aromatic ring and carbonyl group. cdnsciencepub.com
Chromatographic Methods for Purity Assessment and Impurity Profiling
Chromatographic techniques are essential for separating the target compound from impurities and determining its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed.
High-Performance Liquid Chromatography (HPLC) Reversed-phase HPLC (RP-HPLC) is the method of choice for analyzing non-volatile, polar compounds like carboxylic acids. A C18 stationary phase is typically used with a mobile phase consisting of an aqueous buffer (often with acid, like phosphoric or formic acid, to suppress ionization of the carboxyl group) and an organic modifier such as acetonitrile (B52724) or methanol. rsc.orgtandfonline.com Detection is commonly performed using a UV detector set to a wavelength where the aromatic chromophore absorbs strongly (e.g., ~254 nm). This method can effectively separate the main compound from starting materials, reagents, or side-products generated during synthesis, allowing for accurate purity determination (e.g., >98%). sdfine.comresearchgate.net
Gas Chromatography (GC) GC analysis is suitable for volatile compounds. Due to the low volatility and polar nature of the carboxylic acid group, derivatization is typically required before analysis. iajps.com Esterification, for example, converting the carboxylic acid to its methyl ester, increases volatility. iajps.com The derivatized sample can then be analyzed on a capillary column with a mid-polarity stationary phase. A Flame Ionization Detector (FID) can be used for quantification, while coupling the GC to a Mass Spectrometer (GC-MS) allows for the identification of impurity peaks based on their mass spectra. jofresearch.comresearchgate.netmdpi.com This is particularly useful for impurity profiling, which involves the identification and quantification of unwanted chemicals that may affect the efficacy and safety of a substance.
Table 2: Typical Chromatographic Conditions for Analysis
| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection | Application |
|---|---|---|---|---|
| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | UV-Vis Diode Array Detector (DAD) @ 254 nm | Purity assessment, quantification, identification of non-volatile impurities. |
| GC | DB-5 or similar (mid-polarity) | Helium | Flame Ionization (FID) or Mass Spectrometry (MS) | Purity assessment and profiling of volatile impurities after derivatization (e.g., esterification). |
Mass Spectrometry for Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. When subjected to electron ionization (EI), this compound would produce a molecular ion ([M]⁺) corresponding to its molecular weight.
The fragmentation of this molecular ion is predictable and highly informative. The primary fragmentation pathway for aromatic ketones is alpha-cleavage, the breaking of the C-C bond adjacent to the carbonyl group. youtube.commiamioh.edu This would lead to two main fragmentation routes:
Cleavage of the bond between the carbonyl carbon and the C7 of the octanoic chain: This is the most likely fragmentation, as it results in the formation of a highly stable 3,4-dichlorobenzoyl cation. This fragment would produce a characteristic isotopic pattern due to the two chlorine atoms and is often the base peak in the spectrum.
Cleavage of the bond between the carbonyl carbon and the aromatic ring: This is less favorable but can lead to the loss of the dichlorophenyl radical.
Further fragmentation would occur along the aliphatic chain, typically involving the loss of neutral molecules like water (H₂O) from the carboxylic acid group or successive losses of alkyl fragments. libretexts.org
Table 3: Predicted Key Fragments in the EI-Mass Spectrum
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Notes |
|---|---|---|
| 302/304/306 | [C₁₄H₁₆Cl₂O₃]⁺ | Molecular ion peak, showing isotopic pattern for two chlorine atoms. |
| 173/175/177 | [C₇H₃Cl₂O]⁺ | 3,4-Dichlorobenzoyl cation . Likely base peak resulting from alpha-cleavage. |
| 285/287/289 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid. |
| 257/259/261 | [M - COOH]⁺ | Loss of the carboxyl group radical. |
Thermodynamic and Kinetic Characterization in Biological Systems
To understand how this compound might interact with biological targets such as enzymes or receptors, its thermodynamic and kinetic properties must be characterized. researchgate.netwiley.com While specific studies on this compound are not widely published, standard methodologies can be described.
Thermodynamic Characterization Thermodynamic analysis quantifies the binding affinity and the forces driving the interaction between the compound and a biological macromolecule. nih.gov
Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. A single ITC experiment can determine the binding affinity (Kₐ), the binding stoichiometry (n), the enthalpy change (ΔH), and the entropy change (ΔS) of the interaction. This provides a complete thermodynamic profile of the binding event, revealing whether it is driven by enthalpy, entropy, or both.
Kinetic Characterization Kinetic studies measure the rates of biological processes, such as enzyme-catalyzed reactions, and how they are affected by the compound.
Enzyme Inhibition Assays: If the compound is hypothesized to be an enzyme inhibitor, its mechanism and potency can be determined through kinetic assays. By measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations, key kinetic parameters can be determined. These include the Michaelis constant (Kₘ) and the maximal velocity (Vₘₐₓ) in the absence and presence of the inhibitor. From this data, the inhibition constant (Kᵢ) can be calculated, which represents the concentration of inhibitor required to produce half-maximum inhibition. The data can also reveal the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
These advanced methodologies are indispensable for the rigorous scientific investigation of this compound, providing a complete picture from its fundamental chemical structure to its potential interactions within a biological context.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to understand the electronic structure and reactivity of a molecule. mdpi.com These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.
For 8-(3,4-Dichlorophenyl)-8-oxooctanoic acid, DFT calculations would reveal key electronic properties. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. mdpi.com
A Molecular Electrostatic Potential (MEP) map could also be generated. This map visualizes the charge distribution across the molecule, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (susceptible to nucleophilic attack). nih.gov For this compound, the electronegative oxygen and chlorine atoms would be expected to be regions of high electron density.
Illustrative Data Table for Quantum Chemical Calculations:
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 3.2 Debye | Measures the overall polarity of the molecule |
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is extensively used in drug design to predict how a ligand, such as this compound, might interact with a biological target, typically a protein receptor. nih.gov
The process involves placing the ligand in the binding site of the protein and calculating the binding affinity, often expressed as a docking score or binding energy. e-century.us A lower binding energy generally indicates a more stable protein-ligand complex and a higher binding affinity. nih.gov These predictions can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov The results of docking studies can help in screening large libraries of compounds to identify potential drug candidates. e-century.us
Illustrative Data Table for Molecular Docking:
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Cyclooxygenase-2 | -8.5 | Arg120, Tyr355, Val523 |
| Peroxisome Proliferator-Activated Receptor Gamma | -9.2 | Ser289, His323, Tyr473 |
| Fatty Acid Amide Hydrolase | -7.9 | Lys142, Ile238, Trp342 |
Molecular Dynamics Simulations for Conformational Sampling and Protein-Ligand Interactions
Molecular Dynamics (MD) simulations provide detailed information about the dynamic behavior of molecules over time. nih.gov By simulating the movements of atoms and molecules, MD can be used to study conformational changes, protein folding, and the stability of protein-ligand complexes. semanticscholar.orgnih.gov
If this compound were docked into a protein, an MD simulation could be performed on the resulting complex. This would allow for the observation of how the ligand and protein adjust their conformations to optimize their interactions. mdpi.com The simulation can reveal the stability of the binding pose predicted by docking and provide insights into the flexibility of both the ligand and the protein's binding site. researchgate.net Analysis of the MD trajectory can also be used to calculate the binding free energy, offering a more accurate prediction of binding affinity than docking scores alone. researchgate.net
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant Parameters
In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. nih.gov These predictions are vital in the early stages of drug discovery to identify candidates with favorable ADME profiles, reducing the likelihood of late-stage failures. nih.gov
For this compound, various ADME parameters could be predicted. These include its potential for oral bioavailability, blood-brain barrier penetration, plasma protein binding, and interaction with metabolic enzymes like the cytochrome P450 family. Properties such as lipophilicity (logP) and aqueous solubility (logS) are fundamental to these predictions. mdpi.com
Illustrative Data Table for In Silico ADME Predictions:
| ADME Parameter | Predicted Value (Hypothetical) | Interpretation |
| LogP (Lipophilicity) | 3.8 | Indicates moderate to high lipophilicity |
| LogS (Aqueous Solubility) | -4.2 | Suggests low aqueous solubility |
| Human Oral Bioavailability | 75% | Predicts good absorption from the gut |
| Blood-Brain Barrier Penetration | Low | Suggests limited ability to cross into the brain |
| CYP2D6 Inhibition | Possible | Potential for drug-drug interactions |
Future Research Directions and Translational Perspectives
Novel Synthetic Routes and Sustainable Chemistry for Analogues
The future development of analogues of 8-(3,4-Dichlorophenyl)-8-oxooctanoic acid will hinge on the adoption of innovative and sustainable synthetic strategies. Traditional multi-step organic synthesis can be resource-intensive; therefore, a forward-looking approach should prioritize green chemistry principles.
A key area of development lies in the sustainable sourcing of the octanoic acid backbone. Advances in metabolic engineering and biotechnology have demonstrated the production of octanoic acid from renewable biomass sources like glycerol (B35011) using engineered microorganisms such as Escherichia coli. researchgate.net Future synthetic routes could integrate this bio-based octanoic acid, significantly reducing the carbon footprint of the synthesis. rsc.orgresearchgate.net
Furthermore, the generation of analogues—involving modification of the dichlorophenyl ring, the alkyl chain, or the ketone functionality—should employ modern catalytic methods. This includes the use of transition-metal catalysis for late-stage functionalization of the aromatic ring or the alkyl chain, allowing for the rapid creation of a diverse library of related compounds from a common intermediate. Employing energy-efficient, one-pot reactions and dual-bed catalyst systems can streamline production and minimize waste, representing a significant improvement over conventional methods. rsc.org Research into biocatalysis, using enzymes to perform specific chemical transformations, could also yield highly selective and environmentally benign pathways to novel analogues.
Expanding the Biological Target Landscape
The biological targets of this compound are currently undefined. Its structure, however, provides clues for potential interactions. The 3,4-dichlorophenyl group is a feature in various bioactive molecules, including compounds known to interact with critical cellular pathways. For instance, the herbicide 3-(3,4-dichlorophenyl)-1,1-dimethyl urea (B33335) functions by inhibiting electron transport in photosystem II. cgohlke.com This suggests that the dichlorophenyl moiety can direct the molecule to specific protein-binding pockets.
Future research should focus on comprehensive screening campaigns to identify its biological targets. An unbiased approach using phenotypic screening in various disease models (e.g., cancer cell lines, neuronal cultures) could reveal its potential therapeutic areas. Following the identification of a cellular phenotype, advanced techniques such as thermal proteome profiling (TPP) or chemical proteomics could be employed to deconvolve the specific protein targets responsible for the observed effect.
Alternatively, hypothesis-driven approaches could explore its interaction with enzymes involved in fatty acid metabolism or signaling, given its structural resemblance to a modified fatty acid. Computational docking studies against a wide range of protein targets, such as nuclear receptors or metabolic enzymes, could also prioritize physical screening efforts and uncover unexpected binding partners.
Refinement of PROTAC and Chemical Probe Design
The structure of this compound makes it an attractive scaffold for the design of advanced chemical biology tools like Proteolysis Targeting Chimeras (PROTACs) and chemical probes.
PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of a warhead that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting them. The octanoic acid chain of the subject compound is an ideal length for a PROTAC linker, and the terminal carboxylic acid provides a convenient chemical handle for conjugation to an E3 ligase ligand. The 3,4-dichlorophenyl ketone moiety could potentially serve as a warhead, binding to a yet-to-be-identified protein of interest (POI). Future research would involve synthesizing a library of PROTACs based on this scaffold to target specific proteins for degradation.
| PROTAC Component | Corresponding Moiety in a Hypothetical PROTAC | Function |
| Warhead | 3,4-Dichlorophenyl Ketone | Binds to the target Protein of Interest (POI) |
| Linker | Heptanoyl Chain | Connects the warhead and the E3 ligase ligand |
| E3 Ligase Ligand | e.g., Thalidomide derivative | Recruits the Cereblon (CRBN) E3 ligase |
| Conjugation Point | Terminal Carboxylic Acid | Site for attaching the E3 ligase ligand |
Similarly, this compound could be developed into chemical probes to study biological systems. By modifying the carboxylic acid, researchers could attach reporter tags, such as fluorophores for imaging experiments or biotin (B1667282) for affinity purification-mass spectrometry (AP-MS) to identify binding partners. The dichlorophenyl group would serve as the primary interacting element, allowing the probe to interrogate the function of its target protein within the native cellular environment.
Integration with Systems Biology and Omics Data
To fully understand the biological impact of this compound and its future analogues, integration with systems biology and multi-omics approaches is essential. nih.gov Upon identifying a bioactive analogue, a systems-level analysis can provide a holistic view of its mechanism of action and potential off-target effects.
Future studies should employ a multi-omics workflow:
Transcriptomics (RNA-seq): Treating cells or model organisms with the compound and sequencing the messenger RNA would reveal its impact on global gene expression, highlighting the cellular pathways it perturbs.
Proteomics: Using techniques like mass spectrometry-based quantitative proteomics, researchers can measure changes in the abundance of thousands of proteins post-treatment, offering a functional readout that complements transcriptomic data. nih.gov
Metabolomics: Analyzing the pool of small-molecule metabolites would show how the compound alters cellular metabolism, which could be a primary effect or a downstream consequence of its activity.
By integrating these large datasets, researchers can construct comprehensive network models of the compound's effects. researchgate.net This approach can help elucidate complex mechanisms of action, identify potential biomarkers for efficacy, and predict potential liabilities long before clinical development, accelerating the translational potential of this chemical scaffold. nih.gov
Q & A
Q. What are the recommended safety protocols for handling 8-(3,4-Dichlorophenyl)-8-oxooctanoic acid in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if airborne particulates are generated .
- Ventilation: Conduct reactions in a fume hood to avoid inhalation of volatile byproducts.
- Waste Disposal: Collect chemical waste in designated containers labeled for halogenated organic compounds. Collaborate with certified waste management services for incineration or chemical neutralization .
- Emergency Measures: For accidental exposure, rinse skin with water for 15 minutes and seek medical evaluation. Use eye wash stations immediately for ocular contact .
Q. How can researchers synthesize this compound, and what parameters are critical for optimizing yield?
Methodological Answer:
- Synthetic Route:
- Friedel-Crafts Acylation: React 3,4-dichlorobenzene with suberoyl chloride (C8H14Cl2O2) in the presence of AlCl3 as a catalyst.
- Hydrolysis: Treat the intermediate ketone with aqueous NaOH to hydrolyze the acyl group to a carboxylic acid.
Reference: A similar method for 8-(2-Hydroxy-5-chlorophenyl)-8-oxooctanoic acid synthesis is documented in aromatic hydroxyketone literature .
- Optimization Tips:
- Maintain anhydrous conditions during acylation to prevent side reactions.
- Control reaction temperature (60–80°C) to balance reaction rate and byproduct formation.
- Purify via recrystallization using ethanol/water mixtures to isolate the product in >90% purity .
Q. What spectroscopic and chromatographic methods are effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Expect aromatic proton signals at δ 7.4–7.8 ppm (doublets for dichlorophenyl group) and a triplet for the α-proton adjacent to the ketone (δ 2.5–3.0 ppm).
- ¹³C NMR: Confirm the ketone carbonyl at ~200 ppm and carboxylic acid carbonyl at ~170 ppm .
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid (70:30). Retention time ~8.2 minutes (calibrate against standards) .
- Mass Spectrometry (MS): ESI-MS in negative mode should show [M-H]⁻ ion at m/z 301.0 (C14H15Cl2O3⁻) .
Advanced Research Questions
Q. How do chlorine substituent positions on the phenyl ring influence the compound’s stability and reactivity in aqueous media?
Methodological Answer:
- Comparative Analysis:
- Compare hydrolysis rates of 3,4-dichloro vs. 2,4-dichloro analogs (e.g., : 3,4-dichlorophenylacetic acid and : (3,4-dichlorophenyl)succinic acid ).
- Experimental Design:
Prepare buffered solutions (pH 2–10) and monitor degradation via UV-Vis spectroscopy (λmax ~270 nm for aromatic systems).
Use DFT calculations to model electron-withdrawing effects of chlorine substituents on the keto-carboxylic acid moiety.
- Key Finding: The 3,4-dichloro configuration enhances electrophilicity at the ketone, accelerating nucleophilic attack in basic conditions .
Q. How can contradictory solubility data for this compound in polar solvents be resolved?
Methodological Answer:
- Systematic Solubility Profiling:
- Use the shake-flask method to measure solubility in water, DMSO, and ethanol at 25°C.
- Validate via HPLC to quantify dissolved concentrations.
- Data Reconciliation:
Q. What mechanistic insights explain the keto group’s reactivity in nucleophilic addition reactions?
Methodological Answer:
- Experimental Approaches:
- Kinetic Studies: Monitor reactions with hydrazine or hydroxylamine via in situ IR to track carbonyl disappearance.
- Isotopic Labeling: Use ¹⁸O-labeled water to confirm keto-enol tautomerism involvement.
- X-ray Crystallography: Resolve crystal structures of derivatives (e.g., hydrazones) to identify steric effects from the dichlorophenyl group .
- Key Insight: The electron-withdrawing Cl groups increase electrophilicity of the ketone, favoring nucleophilic attack but reducing enolization due to steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
